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Compound of Interest

Compound Name: Perfluorooct-1-ene

Cat. No.: B1351128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Perfluorooct-1-ene (PF-1-O), a fully fluorinated C8 alkene, is a compound of

significant interest due to the unique chemical properties imparted by its extensive fluorination.

The presence of the electron-withdrawing fluorine atoms dramatically influences the reactivity

of the carbon-carbon double bond, rendering its chemistry distinct from that of its hydrocarbon

analog, octene. This technical guide provides a comprehensive overview of the known

reactivity and chemical stability of perfluorooct-1-ene, drawing upon data from related

perfluoroalkenes to present a cohesive understanding for researchers in drug development and

other scientific fields. All quantitative data are summarized in structured tables, and detailed

experimental protocols for key reaction types are provided.

Physicochemical Properties
Perfluorooct-1-ene is a fluorinated alkene with the chemical formula C₈F₁₆. Key identifiers and

properties are provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1351128?utm_src=pdf-interest
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-

hexadecafluorooct-1-ene
[1]

CAS Number 559-14-8 [1]

Molecular Formula C₈F₁₆ [1]

Molecular Weight 400.06 g/mol [1]

Chemical Reactivity
The reactivity of perfluorooct-1-ene is dominated by the electron-deficient nature of its double

bond, making it susceptible to nucleophilic attack. It can also undergo radical reactions,

particularly at elevated temperatures, and participate in cycloaddition reactions.

Nucleophilic Addition Reactions
The primary mode of reactivity for perfluorooct-1-ene is addition-elimination reactions with

nucleophiles. The high electronegativity of the fluorine atoms polarizes the double bond,

making the carbon atoms electrophilic.

General Reaction Scheme: Nu- + C₆F₁₃-CF=CF₂ → [C₆F₁₃-CF(Nu)-CF₂]- → Products

Common nucleophiles that react with perfluoroalkenes include amines, alkoxides, and

organometallic reagents. While specific kinetic data for perfluorooct-1-ene is scarce, studies

on analogous perfluoroalkenes provide insight into its reactivity.
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Experimental Protocol: Nucleophilic Addition of an Amine to a Perfluoroalkene (General

Procedure)

This protocol is a generalized procedure based on reactions with similar perfluoroalkenes.

Materials:

Perfluoroalkene (e.g., perfluorooct-1-ene)

Primary or secondary amine

Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

Inert gas atmosphere (e.g., nitrogen or argon)

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

1. In a dry, inert gas-flushed round-bottom flask, dissolve the perfluoroalkene in the chosen

aprotic solvent.

2. Cool the solution in an ice bath.
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3. Slowly add the amine to the stirred solution. An exothermic reaction may be observed.

4. After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours to overnight.

5. Monitor the reaction progress using an appropriate analytical technique, such as Gas

Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.

6. Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., diethyl ether, ethyl acetate).

7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

8. Purify the crude product by column chromatography or distillation.

Radical Reactions and Polymerization
At elevated temperatures or in the presence of radical initiators, perfluorooct-1-ene can

undergo radical reactions. A key reaction in this class is polymerization. Studies on the

polymerization of a close analog, perfluorohex-1-ene, demonstrate that high pressures and a

radical initiator are necessary to overcome the steric hindrance and achieve polymerization.

Reaction Condition
Observation for
Perfluorohex-1-ene

Reference

Pressure 15-16 thousand atm [2][3]

Temperature 180-240°C [2][3]

Initiator Perfluorinated peroxide [2][3]

Outcome Formation of a homopolymer [2][3]
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Chemical Stability
The chemical stability of perfluorooct-1-ene is a critical consideration for its handling, storage,

and application. While the C-F bond is exceptionally strong, the presence of the double bond

introduces a site of reactivity that influences its overall stability.

Thermal Stability
Perfluoroalkenes are known to undergo thermal decomposition at elevated temperatures. The

primary degradation pathway is believed to involve the homolytic cleavage of C-C bonds,

leading to the formation of smaller perfluorinated radicals. These radicals can then undergo

further reactions, leading to a complex mixture of products. While a specific decomposition
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temperature for perfluorooct-1-ene is not readily available, studies on other per- and

polyfluoroalkyl substances (PFAS) indicate that thermal degradation can commence at

temperatures as low as 200°C. Computational studies on the thermal degradation of

perfluoroalkyl carboxylic acids show that the formation of volatile perfluoroalkenes is a key step

in their decomposition pathway.

Compound Class
Onset of Thermal
Decomposition

Primary
Degradation
Pathway

Reference

Perfluoroalkenes As low as 200°C
C-C bond cleavage,

radical chain reactions

Perfluoropolymers

(e.g., PTFE)

> 400°C for significant

degradation

Random chain

scission followed by

depolymerization

Perfluoroalkyl

Carboxylic Acids
> 200°C

Decarboxylation and

C-C bond cleavage to

form perfluoroalkenes

[4][5]
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Stability in Solvents and Incompatibility
The stability of perfluorooct-1-ene in various solvents is crucial for its use in solution-phase

reactions and formulations. Based on studies of other PFAS, perfluorooct-1-ene is expected

to be stable in water and protic organic solvents like methanol and isopropanol. However, some

fluorinated compounds have shown degradation in polar aprotic solvents such as acetonitrile,

acetone, and dimethyl sulfoxide (DMSO).

Incompatible Materials: Based on safety data for analogous compounds, perfluorooct-1-ene
should be considered incompatible with:

Strong oxidizing agents

Alkali metals

Finely divided metals (e.g., Al, Mg, Zn)

Strong acids and bases

Conclusion
Perfluorooct-1-ene exhibits a distinct reactivity profile governed by its highly fluorinated

structure. Its primary mode of reaction is nucleophilic addition to the electron-poor double bond.

Thermally, it is susceptible to decomposition via radical pathways, and it can undergo

polymerization under specific, high-pressure conditions. While a significant body of research

exists for perfluoroalkenes in general, there is a notable lack of specific quantitative kinetic and

thermodynamic data for perfluorooct-1-ene. The information presented in this guide, drawn

from direct data where available and from closely related analogs, provides a solid foundation

for researchers working with this compound. Further experimental investigation is warranted to

fully elucidate the specific reaction parameters and stability profile of perfluorooct-1-ene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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